2,7-Dichlorobenzo[d]thiazole
Overview
Description
“2,7-Dichlorobenzo[d]thiazole” is a chemical compound with the molecular formula C7H3Cl2NS . It has a molecular weight of 204.08 . It is a solid substance and is used for research and development purposes .
Synthesis Analysis
Thiazoles, including “2,7-Dichlorobenzo[d]thiazole”, are integral parts of numerous natural products, drugs, and many useful molecules such as ligands for metal catalysis . They can be synthesized using a cascade protocol . The synthesis of thiazoline and thiazole derivatives using a domino protocol, mild reaction conditions, and readily available substrates has been reported .
Molecular Structure Analysis
The molecular structure of “2,7-Dichlorobenzo[d]thiazole” is represented by the linear formula C7H3Cl2NS . The average mass is 204.076 Da and the monoisotopic mass is 202.936325 Da .
Chemical Reactions Analysis
Thiazole-based compounds, including “2,7-Dichlorobenzo[d]thiazole”, have shown significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism .
Physical And Chemical Properties Analysis
“2,7-Dichlorobenzo[d]thiazole” is a solid substance . It has a molecular weight of 204.08 .
Scientific Research Applications
Pharmaceuticals: Antimicrobial Agents
Thiazole derivatives, including 2,7-Dichlorobenzo[d]thiazole, have been extensively studied for their antimicrobial properties. They are known to be effective against a range of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .
Agriculture: Agrochemicals
The structural motif of thiazoles is commonly found in agrochemicals. Their application in this field includes the development of fungicides and pesticides. The chlorinated thiazoles, in particular, may offer enhanced activity due to their increased reactivity .
Material Science: Photographic Sensitizers
In material science, thiazoles are used as photographic sensitizers. The electron-rich nature of the thiazole ring, especially when substituted with electron-withdrawing groups like chlorine, makes them suitable for this application .
Chemical Industry: Vulcanization Accelerators
The chemical industry utilizes thiazoles as vulcanization accelerators in the production of rubber. The presence of chlorine atoms in compounds like 2,7-Dichlorobenzo[d]thiazole can improve the efficiency of the vulcanization process .
Medicinal Chemistry: Anticancer Research
Thiazole derivatives are prominent in anticancer research. They are part of the structural backbone of several anticancer drugs, and modifications to the thiazole core, such as dichlorination, are being researched for potential therapeutic applications .
Neuroscience: Neuroprotective Agents
Research has indicated that thiazole derivatives can have neuroprotective effects. They are being investigated for their potential use in treating neurodegenerative diseases, such as Alzheimer’s disease, due to their ability to interact with various biological targets .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazoles, in general, are known for their diverse biological activities, which are likely due to their interaction with various biological targets .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is reported to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 3.41, indicating its potential to cross biological membranes .
Result of Action
Thiazole derivatives are known for their diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is worth noting that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Safety and Hazards
The safety information for “2,7-Dichlorobenzo[d]thiazole” includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .
properties
IUPAC Name |
2,7-dichloro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKFIAXHERNXNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462272 | |
Record name | 2,7-Dichlorobenzo[d]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dichlorobenzo[d]thiazole | |
CAS RN |
2942-23-6 | |
Record name | 2,7-Dichlorobenzo[d]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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